N-(4-fluorophenyl)-1-methyl-4-piperidinamine, also known as N-(4-fluorophenyl)piperidin-4-amine, is an organic compound with the molecular formula . It features a piperidine ring substituted with a 4-fluorophenyl group at the nitrogen atom. This compound is of significant interest in both synthetic organic chemistry and pharmacological research due to its structural properties and potential biological activities.
The compound can be sourced from various chemical suppliers and is often discussed in academic literature related to synthetic methods and biological evaluations. Its relevance extends to the development of pharmaceuticals and agrochemicals, making it a valuable building block in organic synthesis .
N-(4-fluorophenyl)-1-methyl-4-piperidinamine is classified as a piperidine derivative. Piperidines are cyclic amines that are widely used in medicinal chemistry due to their ability to interact with various biological targets. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity and can influence its pharmacokinetic properties .
The synthesis of N-(4-fluorophenyl)-1-methyl-4-piperidinamine can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yield and purity. Industrial methods may involve large-scale chemical processes that optimize these reactions for efficiency .
The molecular structure of N-(4-fluorophenyl)-1-methyl-4-piperidinamine consists of a piperidine ring with a methyl group attached at one nitrogen atom and a 4-fluorophenyl substituent at another nitrogen atom.
N-(4-fluorophenyl)-1-methyl-4-piperidinamine participates in various chemical reactions typical for amines:
The reaction conditions (temperature, solvent choice, catalysts) are crucial for achieving desired outcomes in synthetic pathways involving this compound .
N-(4-fluorophenyl)-1-methyl-4-piperidinamine exhibits potential biological activity by interacting with neurotransmitter receptors or enzymes. Its mechanism of action may involve:
Preliminary studies indicate that compounds with similar structures have demonstrated antihistaminic activity, suggesting potential therapeutic applications .
N-(4-fluorophenyl)-1-methyl-4-piperidinamine is typically characterized by:
Key chemical properties include:
N-(4-fluorophenyl)-1-methyl-4-piperidinamine finds applications in various fields:
The compound systematically named N-(4-fluorophenyl)-1-methyl-4-piperidinamine (CAS 359878-47-0) belongs to the fluorinated piperidine class. Its molecular formula is C₁₃H₁₉FN₂ (MW: 222.30 g/mol), featuring a 4-methylpiperidine core linked via a secondary amine to a 4-fluorobenzyl group [2] [6]. Alternative designations include N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine and 4-(4-fluorobenzylamino)-1-methylpiperidine, reflecting its IUPAC and common pharmaceutical naming conventions [8] [10].
Key structural attributes confirmed through spectroscopic and crystallographic analysis:
Table 1: Nomenclature and Identifiers
Designation | Identifier | |
---|---|---|
Systematic IUPAC Name | N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine | |
CAS Registry Number | 359878-47-0 | |
Molecular Formula | C₁₃H₁₉FN₂ | |
InChI Key | PLYWEOOWONUOBN-UHFFFAOYSA-N | |
Common Synonyms | Pimavanserin Impurity 1; 4-(4-Fluorobenzylamino)-1-methylpiperidine | [2] [6] [8] |
Physicochemical Properties:
Table 2: Spectral Characterization
Technique | Key Signatures | |
---|---|---|
FTIR | N-H stretch (3360 cm⁻¹); C-F vibration (1220 cm⁻¹) | |
NMR (¹H) | δ 7.25 (2H, d, ArH); δ 2.85 (2H, m, NCH₂); δ 2.35 (3H, s, NCH₃) | |
NMR (¹³C) | δ 162.1 (C-F); δ 135.2 (ArC); δ 54.7 (Piperidine-C) | [7] |
Fluorinated piperidines emerged prominently in the 1990s with the advent of selective serotonin modulators. The strategic incorporation of fluorine into this scaffold addressed key pharmacological challenges:
A patent analysis (WO2001002357A2) reveals that early synthetic routes to 4-(4’-fluorophenyl)piperidines faced yield limitations (<45%) due to:
Optimized methods circa 2010–2020 enabled scalable production (>68% yield), positioning this scaffold for complex molecule derivatization. Its adoption in pimavanserin synthesis (FDA-approved 2016 for Parkinson’s psychosis) validated the pharmacophore’s relevance in 5-HT₂ₐ receptor antagonism [4] [6].
This compound serves as a versatile synthon for neuropsychiatric and oncological therapeutics, with three critical roles:
:As the direct precursor to the antipsychotic pimavanserin, it undergoes Ullmann coupling with 4-chloro-5-iodo-2-methylpyridin-3-amine to form the pivotal C-N bond. Process chemistry advancements reduced residual metal catalysts to <10 ppm in the final API [4] [6].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6